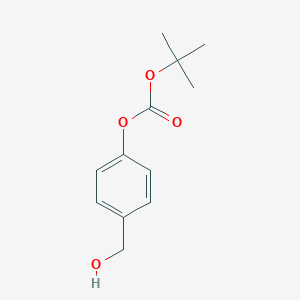

4-(Tert-butoxycarbonyloxy)benzylalcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxycarbonyloxy)benzylalcohol typically involves the protection of benzyl alcohol with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of benzyl alcohol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional purification steps such as recrystallization or chromatography to ensure high purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Tert-butoxycarbonyloxy)benzylalcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the Boc protecting group, yielding benzyl alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic conditions.

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid.

Reduction: Benzyl alcohol.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-(Tert-butoxycarbonyloxy)benzylalcohol is widely used in scientific research, particularly in:

Chemistry: As a protecting group for alcohols in multi-step organic synthesis.

Biology: In the synthesis of bioconjugates and as a linker in the preparation of peptide-based drugs.

Medicine: As an intermediate in the synthesis of pharmaceuticals.

Industry: In the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-(Tert-butoxycarbonyloxy)benzylalcohol primarily involves its role as a protecting group. The Boc group protects the hydroxyl functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free hydroxyl group for further functionalization .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Tert-butoxycarbonyloxy)phenylboronic acid pinacol ester: Similar in structure but contains a boronic acid ester group.

4-(Tert-butoxycarbonyloxy)benzylamine: Contains an amine group instead of an alcohol group.

4-(Tert-butoxycarbonyloxy)benzoic acid: Contains a carboxylic acid group instead of an alcohol group.

Uniqueness

4-(Tert-butoxycarbonyloxy)benzylalcohol is unique due to its specific combination of a benzyl alcohol moiety and a Boc protecting group. This combination allows for selective protection and deprotection of the hydroxyl group, making it highly valuable in complex organic synthesis .

Activité Biologique

4-(Tert-butoxycarbonyloxy)benzylalcohol (CAS No. 156281-11-7) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₆O₄

- Molecular Weight : 224.25 g/mol

- Structural Characteristics : The compound features a benzyl alcohol moiety with a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

Antimicrobial Properties

A study evaluating the antimicrobial efficacy of various benzyl alcohol derivatives indicated that compounds with similar structures to this compound exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be effective at low concentrations, supporting its potential use as an antimicrobial agent.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 32 | 64 |

| Benzyl alcohol | 128 | 256 |

Neuroprotective Studies

In vitro studies using human microglial cells demonstrated that treatment with this compound resulted in a significant reduction in inflammatory markers following lipopolysaccharide (LPS) stimulation. The results indicated a decrease in NO and TNF-α levels by approximately 50% compared to untreated controls.

Case Study 1: Neuroinflammation Model

A recent study utilized a neuroinflammation model to assess the protective effects of various benzyl alcohol derivatives, including this compound. The findings showed that this compound significantly reduced the expression of pro-inflammatory cytokines and improved neuronal survival rates in vitro.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of antimicrobial agents, researchers tested the efficacy of this compound against multiple bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy.

Future Directions

The promising biological activities observed suggest several avenues for future research:

- Further Mechanistic Studies : Detailed investigations into the specific pathways through which this compound exerts its effects are warranted.

- In Vivo Studies : Animal models should be employed to evaluate the therapeutic potential of this compound in treating neurodegenerative diseases and infections.

- Formulation Development : Exploring various formulations could enhance the bioavailability and efficacy of this compound in clinical settings.

Propriétés

IUPAC Name |

tert-butyl [4-(hydroxymethyl)phenyl] carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-12(2,3)16-11(14)15-10-6-4-9(8-13)5-7-10/h4-7,13H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOWSYHQIDOYPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC=C(C=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633483 |

Source

|

| Record name | tert-Butyl 4-(hydroxymethyl)phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156281-11-7 |

Source

|

| Record name | tert-Butyl 4-(hydroxymethyl)phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.